N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide
Description
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C10H20N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h7-9,13H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
SRQABLJSBVIDBO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C1CCC(CC1)/C(=N/O)/N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Conventional Amidination Using Ammonia or Amidine Derivatives
One of the primary routes involves the direct conversion of cyclohexanone derivatives into amidines via reaction with amidine salts or free amidines under reflux conditions. This method typically employs cyclohexanone or its derivatives as starting materials, which are transformed into the corresponding imidamide intermediates.
Cyclohexanone derivative + Amidine salt → N'-Hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide
- Solvent: Ethanol or methanol
- Catalyst: Sodium or potassium salts (e.g., sodium methoxide)
- Temperature: Reflux (around 60-80°C)
- Duration: 4-8 hours
- The use of amidine hydrochlorides or free amidines facilitates nucleophilic attack on the carbonyl carbon, leading to imidamide formation.
- Hydroxylation at the nitrogen atom can be achieved via oxidative conditions or by subsequent treatment with hydroxylating agents.
Oxidative Hydroxylation Post-Amidination
Post-amidination, hydroxylation of the nitrogen atom is achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperbenzoic acid, or other suitable oxidants, under controlled conditions to prevent over-oxidation or degradation.
Synthesis via Cyclohexanone Oxime Intermediates
Formation of Cyclohexanone Oxime
The initial step involves converting cyclohexanone into its oxime derivative using hydroxylamine hydrochloride in the presence of a base like sodium acetate or sodium hydroxide.
- Solvent: Ethanol or water
- Catalyst: Sodium acetate
- Temperature: Reflux (~70°C)
- Duration: 4-6 hours
Conversion of Oxime to Amidoxime
The cyclohexanone oxime is then transformed into an amidoxime via reaction with hydroxylamine derivatives, often under dehydrating conditions or in the presence of catalysts such as acetic acid.
Cyclization to Carboximidamide
Subsequent cyclization of the amidoxime intermediate with suitable reagents, such as phosphorus oxychloride or phosphoryl chloride, leads to the formation of the desired carboximidamide.
Hydroxylation to N'-Hydroxy Derivative
Finally, selective hydroxylation at the nitrogen atom is performed using oxidants like hydrogen peroxide or peracids, under mild conditions to yield this compound.
Multi-Step Synthesis Using Functionalized Precursors
Synthesis via Functionalized Cyclohexane Precursors
This approach involves starting from functionalized cyclohexane derivatives bearing suitable leaving groups (e.g., halides or esters). These are reacted with amidine or hydroxylamine derivatives under nucleophilic substitution conditions.
Key Reactions:
- Nucleophilic substitution with amidine salts
- Oxidative hydroxylation using hydrogen peroxide or peracids
- Purification via chromatography or recrystallization
Summary of Key Reaction Parameters
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Direct amidination | Amidines or amidine salts | Ethanol/methanol | Reflux (~70°C) | 4-8 hours | 75-92% | Requires subsequent hydroxylation |
| Oxime route | Hydroxylamine hydrochloride, sodium acetate | Ethanol/water | Reflux (~70°C) | 4-6 hours | Variable | Multi-step process |
| Functionalized precursors | Halides, hydroxylamine derivatives | Appropriate organic solvents | Mild to reflux | Variable | 31-85% | Nucleophilic substitution and oxidation |
Notes on Reaction Optimization and Purification
- Oxidants: Hydrogen peroxide and meta-chloroperbenzoic acid are effective for hydroxylation, with careful control of temperature to prevent over-oxidation.
- Solvent Choice: Polar protic solvents like ethanol or methanol facilitate nucleophilic substitution and amidination.
- Purification: Chromatography on silica gel or alumina, or recrystallization from suitable solvents, ensures high purity of the final compound.
- Yield Optimization: Use of excess hydroxylamine derivatives and oxidants, along with controlled reaction conditions, enhances overall yields.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogs:
*logP estimates derived from substituent contributions (e.g., trifluoromethyl increases hydrophobicity less than isopropyl) .
Key Observations:
- Cyclohexane vs. Aromatic Cores : The cyclohexane backbone in the target compound likely enhances conformational flexibility and membrane permeability compared to rigid aromatic systems (e.g., indole or benzene derivatives) .
- The thiazole-methoxy group in introduces additional hydrogen-bond acceptors, which may enhance binding to polar targets (e.g., enzymes or metal ions).
Physicochemical and Electronic Properties
- Hydrogen-Bonding Capacity: All analogs share three hydrogen-bond donors (two from the hydroxyimidamide and one from the NH group), but acceptor counts vary. The thiazole-containing derivative has higher acceptor capacity, which could influence solubility and protein interactions.
Biological Activity
N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula: C10H18N2O
- SMILES Representation: CC(C)C1=CC(C(=N/O)N)=C(C=C1)C
- InChI Key: BSHLSFXGNXGTJH-UHFFFAOYSA-N
The compound features a hydroxylamine functional group and a carboximidamide moiety, which are significant for its biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as the Nrf2/Keap1 pathway, which regulates cellular responses to oxidative stress.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often assessed using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.
Antimicrobial Activity
The antimicrobial potential of N'-hydroxy derivatives has been investigated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into their efficacy.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
Case Studies
Several studies have explored the effects of N'-hydroxy derivatives in vivo and in vitro:
- In Vivo Study on Oxidative Stress : A study demonstrated that administration of N'-hydroxy derivatives significantly reduced markers of oxidative stress in animal models subjected to induced oxidative damage. This suggests a protective role against cellular damage.
- In Vitro Cytotoxicity Assays : Various cell lines were treated with N'-hydroxy derivatives, revealing dose-dependent cytotoxic effects, particularly in cancer cell lines. These findings indicate potential applications in cancer therapy.
Q & A
Basic: What are the common synthetic routes for N'-hydroxy-4-(propan-2-yl)cyclohexane-1-carboximidamide?
Methodological Answer:
Synthesis typically involves multi-step procedures starting with functionalized cyclohexane precursors. Key steps include:
- Imidamide Formation : Reacting a cyclohexanecarboxylic acid derivative with hydroxylamine under basic conditions (e.g., NaOH in ethanol) to form the N'-hydroxyimidamide group .
- Substitution at the 4-Position : Introducing the isopropyl group via nucleophilic substitution or Friedel-Crafts alkylation, using 2-bromopropane or isopropyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃) .
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is used to isolate the product .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions, while reducing side reactions .
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate alkylation steps. For example, ZnCl₂ improves regioselectivity in isopropyl group attachment .
- Temperature Control : Lower temperatures (0–5°C) minimize byproduct formation during hydroxylamine coupling, while higher temperatures (80–100°C) favor alkylation .
- In Situ Monitoring : Using TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for N–O (~1250 cm⁻¹) and C=O (~1650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : HR-MS (ESI+) provides exact mass verification (e.g., calculated [M+H]⁺ = 225.1474) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. A resolution limit of ≤ 0.8 Å ensures precise bond-length measurements .
- Refinement : SHELXL software refines parameters (e.g., thermal displacement, occupancy) and validates hydrogen-bonding networks (e.g., N–H···O interactions) .
- Validation Tools : R-factor convergence (< 5%) and PLATON/ADDSYM checks for missed symmetry .
Basic: What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
Initial screening includes:
- Enzyme Inhibition Assays : Testing against kinases or hydrolases (e.g., 10 µM compound in Tris buffer, pH 7.4) with fluorogenic substrates .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination over 48–72 hours) .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced: How can target identification studies elucidate the mechanism of action of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- SPR/BLI Analysis : Measure real-time binding kinetics (ka/kd) to recombinant targets (e.g., KD < 1 µM suggests high affinity) .
- CRISPR-Cas9 Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines .
Basic: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Replicate Experiments : Perform triplicate assays with independent compound batches to rule out variability .
- Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization alongside radiometric assays) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N'-hydroxy-4-methoxybenzenecarboximidamide) to identify trends .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in target active sites (e.g., cyclohexane moiety in hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .
- QSAR Modeling : Train models on imidamide derivatives to correlate substituents (e.g., isopropyl size) with activity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : -20°C in amber vials under argon to prevent oxidation of the N'-hydroxy group .
- Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) for hydrolysis byproducts .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in pharmacokinetic studies?
Methodological Answer:
- Synthetic Incorporation : Use ¹³C-labeled hydroxylamine or isopropyl iodide during synthesis .
- Tracing Metabolism : LC-MS/MS quantifies labeled metabolites in plasma/tissue samples after dosing in rodent models .
- Autoradiography : ³H-labeled compound locates tissue distribution in whole-body sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
